molecular formula C14H30I2N2O2 B4879980 2-(Dimethylamino)ethyl 1-methylazepane-2-carboxylate;iodomethane

2-(Dimethylamino)ethyl 1-methylazepane-2-carboxylate;iodomethane

Cat. No.: B4879980
M. Wt: 512.21 g/mol
InChI Key: BQYLTTZIVQFQQX-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 1-methylazepane-2-carboxylate;iodomethane is a chemical compound that combines the properties of an ester and an amine. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

The synthesis of 2-(Dimethylamino)ethyl 1-methylazepane-2-carboxylate;iodomethane typically involves the reaction of 1-methylazepane-2-carboxylic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent. The resulting ester is then treated with iodomethane to form the final product. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Dimethylamino)ethyl 1-methylazepane-2-carboxylate;iodomethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the iodomethane group is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Dimethylamino)ethyl 1-methylazepane-2-carboxylate;iodomethane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 1-methylazepane-2-carboxylate;iodomethane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The exact molecular targets and pathways involved vary based on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(Dimethylamino)ethyl 1-methylazepane-2-carboxylate;iodomethane can be compared with similar compounds such as:

    2-(Dimethylamino)ethyl methacrylate: This compound is used in the synthesis of polymers and has applications in coatings, adhesives, and drug delivery systems.

    Dimethylaminoethyl acrylate: It is an important acrylic monomer used in the production of copolymers with basic properties.

The uniqueness of this compound lies in its specific structure, which combines an ester and an amine, allowing it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

2-(dimethylamino)ethyl 1-methylazepane-2-carboxylate;iodomethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.2CH3I/c1-13(2)9-10-16-12(15)11-7-5-4-6-8-14(11)3;2*1-2/h11H,4-10H2,1-3H3;2*1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYLTTZIVQFQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1C(=O)OCCN(C)C.CI.CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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